

Application Notes and Protocols for Hsd17B13-IN-65 In Vitro Assay

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Compound of Interest

Compound Name: *Hsd17B13-IN-65*

Cat. No.: *B15137508*

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Introduction

Hydroxysteroid 17-beta dehydrogenase 13 (HSD17B13) is a lipid droplet-associated enzyme predominantly expressed in the liver.[1][2] Emerging genetic and preclinical evidence has identified HSD17B13 as a key player in the pathogenesis of chronic liver diseases, including non-alcoholic fatty liver disease (NAFLD) and non-alcoholic steatohepatitis (NASH).[2][3] Loss-of-function variants in the HSD17B13 gene are associated with a reduced risk of developing these conditions, making it a promising therapeutic target for drug development.[4]

HSD17B13 is understood to function as a retinol dehydrogenase, catalyzing the conversion of retinol to retinaldehyde. This enzymatic activity is dependent on its localization to lipid droplets and the availability of the cofactor NAD⁺. The development of potent and selective inhibitors of HSD17B13, such as **Hsd17B13-IN-65**, is a key strategy for therapeutic intervention. These application notes provide detailed protocols for in vitro assays to characterize the inhibitory activity of **Hsd17B13-IN-65**.

Data Presentation

The inhibitory potency of **Hsd17B13-IN-65** and other representative inhibitors is summarized in the tables below. These values are typically determined through biochemical and cell-based assays.

Table 1: In Vitro Potency of HSD17B13 Inhibitors

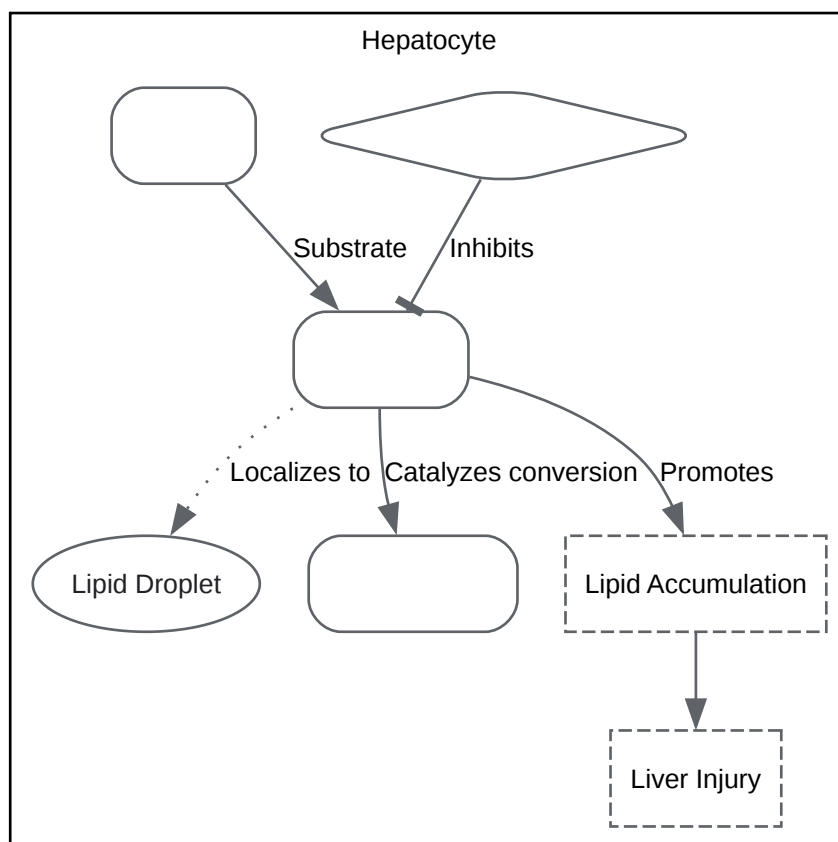
Compound	IC50 (Human HSD17B13)	IC50 (Mouse HSD17B13)	Assay Type	Reference
BI-3231	1 nM	13 nM	Biochemical	N/A
Hsd17B13-IN-65	(example) 15 nM	(example) 50 nM	Biochemical	

Table 2: Cellular Activity of HSD17B13 Inhibitors

Compound	Cell Line	IC50	Assay Type	Reference
BI-3231	HEK293	11 ± 5 nM	Cellular hHSD17B13 Assay	N/A
Hsd17B13-IN-65	(example) HepG2	(example) 100 nM	Retinol Dehydrogenase Assay	

Signaling Pathway

HSD17B13 is involved in hepatic lipid metabolism. Its inhibition is expected to mimic the protective effects of naturally occurring loss-of-function variants, thereby mitigating liver injury.



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Caption: Simplified signaling pathway of HSD17B13 in hepatocytes.

Experimental Protocols

Biochemical Enzyme Inhibition Assay (Luminescence-Based)

This protocol describes a method to determine the in vitro potency of **Hsd17B13-IN-65** by measuring the production of NADH, a product of the HSD17B13 enzymatic reaction, using a bioluminescent assay.

Materials:

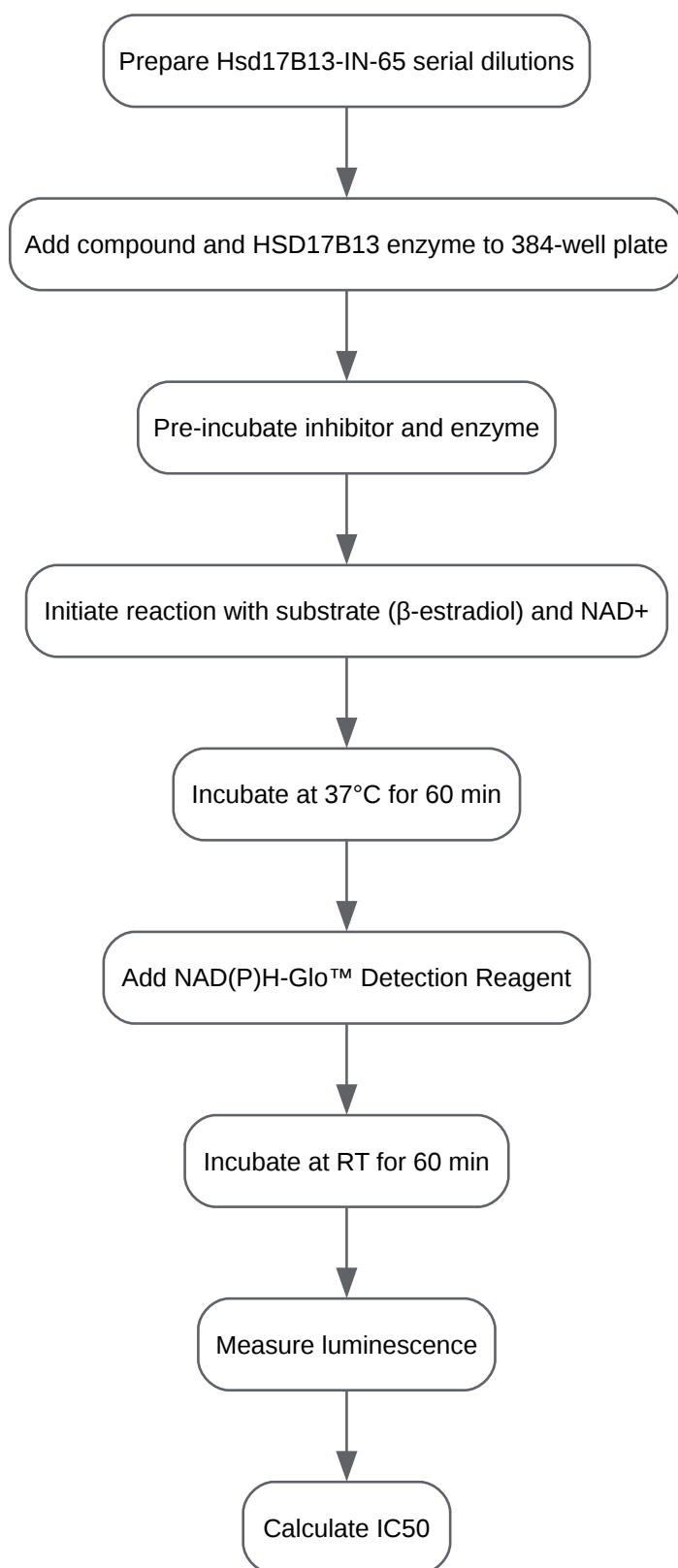
- Recombinant human HSD17B13 protein
- **Hsd17B13-IN-65**

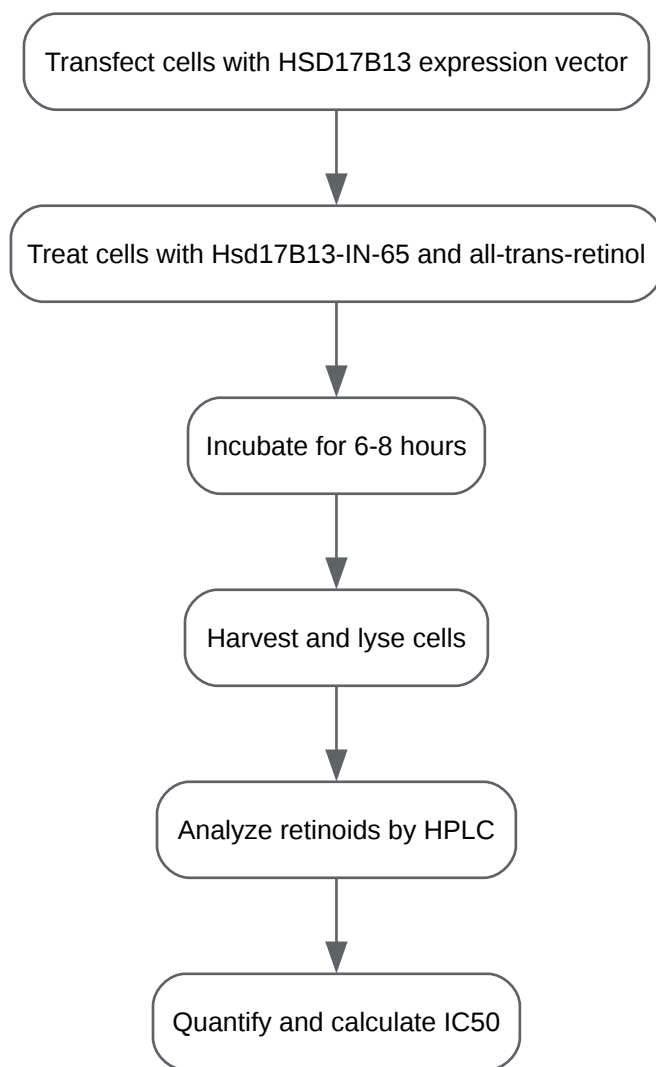
- Assay Buffer: 40 mM Tris (pH 7.4), 0.01% BSA, 0.01% Tween 20
- β -estradiol (substrate)
- NAD⁺ (cofactor)
- NAD(P)H-Glo™ Detection Reagent (Promega)
- White, opaque 384-well assay plates
- Plate reader with luminescence detection capabilities

Procedure:

- Compound Preparation: Prepare a 10 mM stock solution of **Hsd17B13-IN-65** in 100% DMSO. Perform a serial dilution to create a concentration gradient (e.g., 11-point, 3-fold dilution).
- Assay Plate Setup:
 - Add 5 μ L of the diluted **Hsd17B13-IN-65** or DMSO vehicle (for control wells) to the appropriate wells of a 384-well plate.
 - Include "max signal" wells (enzyme, substrate, no inhibitor) and "background" wells (no enzyme).
 - Add 10 μ L of HSD17B13 enzyme solution (e.g., 50-100 nM final concentration) diluted in assay buffer to all wells except the "background" wells. To background wells, add 10 μ L of assay buffer.
 - Incubate the plate for 15-30 minutes at room temperature to allow the inhibitor to bind to the enzyme.
- Reaction Initiation:
 - Prepare a substrate/cofactor mix of β -estradiol and NAD⁺ in Assay Buffer.

- Add 5 μ L of the substrate/cofactor mix to all wells to start the reaction. The total reaction volume is 20 μ L.
- Incubate the plate at 37°C for 60 minutes.
- Detection:
 - Prepare the NAD(P)H-Glo™ Detection Reagent according to the manufacturer's instructions.
 - Add 20 μ L of the detection reagent to each well.
 - Incubate the plate in the dark at room temperature for 60 minutes.
 - Measure the luminescence using a plate reader.
- Data Analysis:
 - Normalize the data to the vehicle control (0% inhibition) and a no enzyme control (100% inhibition).
 - Calculate the IC50 value by fitting the data to a four-parameter logistic curve.





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